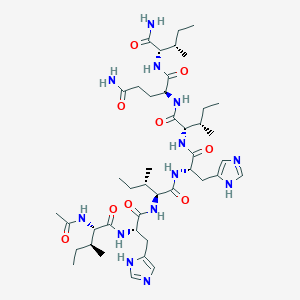

Ac-IHIHIQI-NH2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C43H71N13O9 |

|---|---|

Peso molecular |

914.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C43H71N13O9/c1-10-22(5)33(37(45)59)54-38(60)29(14-15-32(44)58)51-42(64)35(24(7)12-3)55-40(62)31(17-28-19-47-21-49-28)53-43(65)36(25(8)13-4)56-39(61)30(16-27-18-46-20-48-27)52-41(63)34(23(6)11-2)50-26(9)57/h18-25,29-31,33-36H,10-17H2,1-9H3,(H2,44,58)(H2,45,59)(H,46,48)(H,47,49)(H,50,57)(H,51,64)(H,52,63)(H,53,65)(H,54,60)(H,55,62)(H,56,61)/t22-,23-,24-,25-,29-,30-,31-,33-,34-,35-,36-/m0/s1 |

Clave InChI |

SRDUKHXVGZIJNH-MOXZKRHZSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

Ac-IHIHIQI-NH2 Self-Assembly: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Ac-IHIHIQI-NH2 is a heptapeptide (B1575542) known for its ability to self-assemble into well-ordered nanostructures, particularly amyloid-like fibrils. This process is highly sensitive to environmental conditions, most notably pH, which dictates the morphology and properties of the resulting assemblies. The peptide's structure, featuring alternating hydrophobic (Isoleucine) and hydrophilic/ionizable (Histidine, Glutamine) residues, drives its amphiphilic nature and subsequent self-organization in aqueous environments. This guide provides a comprehensive overview of the self-assembly mechanism of this compound, detailing the underlying molecular forces, the resulting structural characteristics, and the experimental methodologies used for its investigation.

Core Mechanism of Self-Assembly

The self-assembly of this compound is a complex process governed by a delicate balance of non-covalent interactions, including:

-

Hydrophobic Interactions: The isoleucine residues provide the primary driving force for aggregation, as their nonpolar side chains are sequestered from the aqueous environment.

-

Hydrogen Bonding: The peptide backbone forms extensive hydrogen bonds, leading to the formation of β-sheet secondary structures, a hallmark of amyloid fibrils.

-

Electrostatic Interactions: The histidine residues, with an imidazole (B134444) side chain (pKa ~6.0), play a crucial role in the pH-dependent nature of the self-assembly. At different pH values, the protonation state of histidine changes, altering the electrostatic repulsion between peptide monomers and influencing the morphology of the final assemblies.

-

π-π Stacking: While not the primary driver, potential π-π stacking interactions between the imidazole rings of histidine residues can contribute to the stability of the assembled structures.

The interplay of these forces leads to a hierarchical assembly process, starting from monomers to oligomers, which then act as nuclei for the growth of elongated fibrils.

pH-Dependent Morphological Landscape

The morphology of this compound assemblies is profoundly influenced by the solution pH, a consequence of the changing protonation state of the histidine residues.

At a low pH (e.g., pH 2) , the histidine residues are protonated and positively charged, leading to electrostatic repulsion. However, the strong hydrophobic interactions can overcome this repulsion, resulting in the formation of extended, strip-like structures[1].

At near-neutral pH (e.g., pH 6 and 8) , the partial charge on the histidine residues allows for a more controlled assembly process, leading to the formation of short, rod-like assemblies[1].

Under strongly basic conditions (e.g., pH 12) , the histidine residues are deprotonated and neutral, which again favors the formation of short, rod-like structures[1]. A further increase to pH 14 leads to a transition into a thin film structure[1].

Molecular dynamics simulations have predicted various self-assembled structures, including flat morphologies with antiparallel or parallel peptide arrangements, as well as twisted morphologies with parallel configurations[2].

Quantitative Data

While extensive qualitative studies have been performed, specific quantitative data for the self-assembly of this compound remains limited in the public domain. The following table summarizes the key parameters of interest; however, specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Values for Self-Assembling Peptides | This compound Specific Value |

| Critical Aggregation Conc. (CAC) | The concentration above which the peptide monomers begin to form stable aggregates. | µM to mM range | Not Reported |

| Fibril Width/Height (AFM/TEM) | The lateral and vertical dimensions of the self-assembled fibrils. | 5 - 20 nm | Not Reported |

| Fibril Pitch (AFM/TEM) | The periodicity of the helical twist in the fibrils. | 50 - 150 nm | Not Reported |

| Kinetic Parameters (ThT Assay) | Includes lag time (nucleation phase) and elongation rate (growth phase) of fibril formation. | Varies widely | Not Reported |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the self-assembly of this compound.

Peptide Preparation

-

Synthesis and Purification: this compound is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Stock Solution Preparation: A stock solution of the peptide is prepared by dissolving the lyophilized powder in a suitable solvent, such as deionized water or a specific buffer, to a concentration of 1-10 mM. The solution is typically sonicated to ensure complete dissolution.

Self-Assembly Initiation

-

pH Adjustment: Self-assembly is initiated by diluting the peptide stock solution into a buffer of the desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and carbonate buffer for basic pH).

-

Incubation: The peptide solution is incubated at a constant temperature (e.g., room temperature or 37°C) for a specified period (from hours to days) to allow for fibril formation.

Characterization Techniques

-

Sample Preparation: A 5-10 µL aliquot of the aged peptide solution is applied to a carbon-coated copper grid for 1-2 minutes.

-

Staining: The excess solution is wicked off with filter paper, and the grid is stained with a 2% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.

-

Imaging: The grid is air-dried and imaged using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

-

Sample Preparation: A 10-20 µL aliquot of the peptide solution is deposited onto a freshly cleaved mica surface and incubated for 5-10 minutes.

-

Washing: The mica surface is gently rinsed with deionized water to remove unadsorbed peptides and salts.

-

Drying: The sample is dried under a gentle stream of nitrogen gas.

-

Imaging: Imaging is performed in tapping mode using a silicon cantilever with a resonant frequency of ~300 kHz.

-

Sample Preparation: The peptide solution is diluted to a final concentration of 50-100 µM in the desired buffer.

-

Measurement: CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm at a constant temperature.

-

Data Analysis: The spectra are analyzed for characteristic β-sheet signals, typically a minimum around 218 nm and a maximum around 195 nm.

-

Reagent Preparation: A stock solution of ThT (e.g., 1 mM in water) is prepared and filtered.

-

Assay Setup: In a 96-well black plate, the peptide solution is mixed with the ThT stock solution to a final peptide concentration of 10-100 µM and a final ThT concentration of 10-25 µM.

-

Kinetic Monitoring: The fluorescence intensity is monitored over time using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. The plate is incubated at a constant temperature, and measurements are taken at regular intervals.

Signaling Pathways and Biological Interactions

Currently, there is no published research directly linking the self-assembly of this compound to specific biological signaling pathways. The primary focus of existing studies has been on its material properties and potential as a catalytic biomaterial. While peptide-based hydrogels, in general, are being explored for their interactions with cells and their potential to influence cellular behavior, specific studies on this compound in this context are lacking. Further research is required to elucidate any potential cytotoxic effects or interactions with cellular signaling cascades.

Visualizations

Logical Workflow for this compound Self-Assembly Analysis

References

Catalytic Activity of Ac-IHIHIQI-NH2 Heptapeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a synthetic, fibril-forming peptide that has garnered significant interest for its remarkable catalytic activity. This peptide serves as a model system for understanding the fundamental principles of biocatalysis, particularly in the context of self-assembled nanomaterials. Its ability to mimic the activity of natural enzymes, such as laccases and esterases, makes it a compelling candidate for applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the catalytic activity of this compound, including its kinetic parameters, the crucial role of its constituent amino acids, and detailed experimental protocols for its study.

Catalytic Activity and Substrate Selectivity

This compound demonstrates notable catalytic efficiency in the hydrolysis of ester bonds, particularly with hydrophobic p-nitrophenyl (ONp) ester substrates.[1] The catalytic activity is intricately linked to its self-assembly into fibrillar structures. This process creates a microenvironment that favors the binding and turnover of specific substrates. The peptide exhibits selectivity for hydrophobic substrates, a characteristic attributed to the hydrophobic isoleucine residues within its sequence.

The catalytic prowess of this compound is significantly enhanced by the presence of divalent metal ions, specifically zinc (Zn²⁺). In the presence of Zn²⁺, the peptide catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) with a catalytic efficiency (kcat/KM) of 62 M⁻¹s⁻¹.[1]

A closely related peptide, Ac-IHVHLQI-CONH₂, which shares similar morphological and chemical properties, provides further insight into the kinetics of this class of catalytic amyloids. For this analog, the hydrolysis of p-nitrophenylacetate proceeds with a kcat of 0.034 s⁻¹ and a Michaelis constant (KM) of 509 µM.[1]

Quantitative Data Summary

| Peptide | Substrate | Metal Cofactor | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| This compound | p-nitrophenyl acetate (pNPA) | Zn²⁺ | - | - | 62 | [1] |

| Ac-IHVHLQI-CONH₂ | p-nitrophenylacetate | Zn²⁺ | 0.034 | 509 | 66.8 | [1] |

The Catalytic Mechanism: A Symphony of Self-Assembly and Metal Coordination

The catalytic activity of this compound is a direct consequence of its primary sequence and its ability to self-assemble into a highly organized, catalytically competent structure. The histidine residues are central to this process, acting as key players in both metal coordination and the chemical steps of catalysis.

The Role of Histidine

The imidazole (B134444) side chain of histidine can function as a general base or a nucleophile in ester hydrolysis. In the context of this compound, the histidines at positions 2 and 4 are critical for its catalytic function.

The Crucial Role of Zinc (Zn²⁺)

The catalytic activity of this compound is strictly dependent on the presence of Zn²⁺. Solid-state NMR studies on the analogous Ac-IHVHLQI-CONH₂ peptide have revealed the intricate coordination of Zn²⁺ within the fibril structure. Each zinc ion is coordinated by three histidine nitrogens from two adjacent peptide strands. This coordination creates a metal-imidazolate chain that runs perpendicular to the direction of the β-strands.

This arrangement is critical for catalysis as the Zn²⁺ ion can act as a Lewis acid, polarizing the carbonyl group of the ester substrate and making it more susceptible to nucleophilic attack. It also plays a crucial role in stabilizing the transition state.

Experimental Protocols

Peptide Synthesis and Purification

a. Solid-Phase Peptide Synthesis (SPPS): this compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.

-

Resin: Rink amide resin is a suitable solid support to generate the C-terminal amide.

-

Amino Acid Activation: Amino acids are activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

-

Fmoc Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine (B6355638) in DMF (dimethylformamide).

-

Acetylation: The N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

b. Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide is purified by reverse-phase HPLC.

-

Column: A C18 column is commonly used.

-

Mobile Phases:

-

A: Water with 0.1% TFA

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient: A linear gradient from low to high percentage of solvent B is used to elute the peptide.

-

Detection: The peptide is detected by UV absorbance at 220 nm and 280 nm.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the final peptide powder.

Esterase Activity Assay

The catalytic activity of this compound is commonly assessed by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA). The product of this reaction, p-nitrophenolate, has a distinct absorbance at 400-405 nm.

-

Materials:

-

This compound peptide stock solution

-

p-nitrophenyl acetate (pNPA) stock solution (in a suitable organic solvent like acetonitrile)

-

Buffer solution (e.g., Tris-HCl, pH 7-8)

-

ZnCl₂ solution

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer and the desired concentration of ZnCl₂.

-

Add the this compound peptide to the cuvette and allow it to equilibrate.

-

Initiate the reaction by adding a small volume of the pNPA stock solution.

-

Immediately monitor the increase in absorbance at 400 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

The concentration of the product (p-nitrophenolate) is calculated using the Beer-Lambert law (ε of p-nitrophenolate is ~18,000 M⁻¹cm⁻¹ at pH > 7).

-

Initial rates are plotted against substrate concentration to determine the Michaelis-Menten parameters (KM and Vmax).

-

kcat is calculated from Vmax and the enzyme (peptide) concentration.

-

Conclusion

The this compound heptapeptide represents a fascinating example of a de novo designed catalytic system. Its activity arises from the interplay of its primary amino acid sequence, its propensity to self-assemble into ordered fibrillar structures, and its ability to coordinate metal ions to form a well-defined active site. The detailed understanding of its structure-function relationship, as outlined in this guide, provides a solid foundation for the future design of more complex and efficient peptide-based catalysts for a wide range of applications, from industrial biocatalysis to novel therapeutic agents. The experimental protocols provided herein offer a starting point for researchers to further explore the catalytic potential of this and related self-assembling peptides.

References

Technical Guide: Laccase Mimetic Properties of the Heptapeptide Ac-IHIHIQI-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heptapeptide (B1575542), Ac-IHIHIQI-NH2, has emerged as a promising candidate in the field of enzyme mimetics, exhibiting notable laccase-like activity. This technical guide provides a comprehensive overview of the core principles underlying its catalytic properties. Central to its function is the self-assembly into amyloid-like fibrils upon coordination with copper (II) ions. This supramolecular structure creates a catalytic microenvironment that facilitates the oxidation of various substrates, mimicking the function of natural laccase enzymes. This document summarizes the available quantitative data, details generalized experimental protocols for activity assessment, and provides visual representations of the underlying processes to facilitate a deeper understanding and guide future research and development.

Introduction

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds with the concomitant reduction of molecular oxygen to water. Their diverse applications in biotechnology, environmental remediation, and organic synthesis have driven the development of synthetic mimics that can replicate their catalytic function with enhanced stability and accessibility. The peptide this compound has been identified as a fibril-forming heptapeptide with significant potential as a laccase mimic.[1][2] Its catalytic activity is intrinsically linked to its ability to self-assemble in the presence of copper ions, forming organized supramolecular structures.[3][4] The repeating His-X-His motif within the peptide sequence plays a crucial role in coordinating copper ions, which are essential for the catalytic oxidation process.[3]

Catalytic Activity and Substrate Specificity

The this compound peptide, in complex with copper (II) ions, has been shown to catalyze the oxidation of laccase substrates such as 2,6-dimethoxyphenol (B48157) (DMP). The catalytic efficiency is dependent on pH, with notable rate enhancements observed at pH 6.

In addition to its laccase mimetic properties, this compound also demonstrates esterase activity, particularly towards hydrophobic p-nitrophenyl (ONp) ester substrates. This activity is observed in the presence of zinc (II) ions.

Quantitative Data

| Substrate | Metal Ion | pH | kcat/KM (M⁻¹s⁻¹) | Reference |

| p-nitrophenyl acetate (B1210297) (pNPA) | Zn²⁺ | 8 | 62 |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis, self-assembly, and catalytic activity assessment of the this compound peptide.

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a rink amide resin using standard Fmoc/tBu chemistry.

-

Coupling: Amino acids are coupled sequentially to the growing peptide chain.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the peptide chain after each coupling step.

-

Acetylation: The N-terminus of the final peptide is acetylated.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Self-Assembly of the this compound-Copper Complex

Objective: To induce the self-assembly of the peptide into catalytically active fibrils through the addition of copper ions.

Methodology:

-

Peptide Solution Preparation: A stock solution of the purified this compound peptide is prepared in a suitable buffer (e.g., HEPES buffer).

-

Copper Solution Preparation: A stock solution of copper(II) sulfate (B86663) (CuSO₄) or a similar copper salt is prepared.

-

Incubation: The peptide solution is mixed with the copper solution at a specific molar ratio (e.g., 2:1 peptide to copper).

-

Assembly: The mixture is incubated under controlled conditions (e.g., specific temperature and pH) to allow for the formation of amyloid-like fibrils.

-

Monitoring: The formation of fibrils can be monitored using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).

Laccase Activity Assay (Generalized)

Objective: To determine the laccase mimetic activity of the this compound-copper complex using a model substrate.

Methodology:

-

Substrate Selection: A common laccase substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or syringaldazine (B1682856) is used.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5) containing the substrate at a known concentration.

-

Enzyme/Mimic Addition: The self-assembled this compound-copper complex is added to the reaction mixture to initiate the reaction.

-

Spectrophotometric Monitoring: The oxidation of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. For ABTS, the formation of the radical cation is monitored at 420 nm.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Kinetic Parameter Determination: To determine Michaelis-Menten constants (Km and Vmax), the assay is repeated with varying substrate concentrations, and the data is fitted to the Michaelis-Menten equation.

Visualizations

Signaling and Catalytic Pathway

Caption: Proposed mechanism of this compound laccase mimicry.

Experimental Workflow

Caption: Workflow for synthesis, assembly, and activity testing.

Conclusion and Future Directions

The heptapeptide this compound serves as a compelling model for the design of functional laccase mimics. Its capacity for self-assembly into catalytically active, copper-coordinated fibrils highlights a promising strategy for developing robust and versatile artificial enzymes. While the esterase activity of this peptide has been quantitatively characterized, a detailed kinetic analysis of its laccase mimetic properties with various phenolic substrates is a critical area for future investigation. Such studies will provide a more complete understanding of its catalytic mechanism and potential for practical applications. Further research could also explore the optimization of the peptide sequence and assembly conditions to enhance catalytic efficiency and substrate specificity. The detailed protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the development of novel peptide-based catalysts.

References

Biophysical Properties of Ac-IHIHIQI-NH2 Fibrils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a synthetic peptide known to self-assemble into fibrillar structures.[1] This technical guide provides a comprehensive overview of the biophysical properties of these fibrils, drawing from available research. It is intended to serve as a resource for researchers in materials science and drug development, offering insights into the peptide's structural characteristics and the methodologies used to study them. While direct quantitative data for this specific peptide is limited in the current literature, this guide presents the available qualitative information and provides detailed, standardized protocols for its empirical characterization.

Self-Assembly and Structural Morphology

The self-assembly of this compound is influenced by environmental conditions, particularly pH. Molecular dynamics simulations predict that the peptide can adopt various aggregated forms, including both flat and twisted morphologies. These simulations suggest that the arrangement of the peptides within the fibril can be either parallel or antiparallel.[2] The presence of histidine residues in the sequence makes the peptide's charge state sensitive to pH, which in turn likely dictates the predominant morphology of the resulting fibrils.[2]

Data Presentation: Biophysical Characteristics

Quantitative biophysical data for this compound fibrils are not extensively reported in the peer-reviewed literature. The following tables are presented as templates to guide researchers in organizing their data upon experimental characterization.

Table 1: Fibril Morphology via Imaging

| Parameter | Value | Method |

| Average Width (nm) | Data not available | TEM/AFM |

| Average Height (nm) | Data not available | AFM |

| Periodicity (nm) | Data not available | TEM/AFM |

| Fibril Length (µm) | Data not available | TEM/AFM |

Table 2: Secondary Structure Analysis

| Secondary Structure | Percentage (%) | Method |

| β-sheet | Data not available | CD Spectroscopy |

| α-helix | Data not available | CD Spectroscopy |

| Random Coil | Data not available | CD Spectroscopy |

Table 3: Aggregation Kinetics

| Kinetic Parameter | Value | Method |

| Lag Time (t_lag) (hours) | Data not available | ThT Fluorescence Assay |

| Elongation Rate (k_app) (h⁻¹) | Data not available | ThT Fluorescence Assay |

| Half-Time of Aggregation (t₅₀) (hours) | Data not available | ThT Fluorescence Assay |

Experimental Protocols

The following are detailed protocols for the standard techniques used to characterize amyloid-like fibrils, which can be adapted for the study of this compound.

Fibril Formation

Objective: To induce the self-assembly of this compound into fibrils in vitro.

Materials:

-

This compound peptide (lyophilized powder)

-

Sterile, deionized water

-

Appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Microcentrifuge tubes

Protocol:

-

Dissolve the lyophilized this compound peptide in the desired buffer to a final concentration (e.g., 1 mg/mL).

-

Ensure complete dissolution by gentle vortexing or pipetting.

-

Incubate the peptide solution at 37°C with gentle agitation (e.g., 200 rpm) for a specified period (e.g., 24-72 hours) to promote fibril formation.

-

Monitor fibril formation at various time points using the characterization methods described below.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of this compound fibrils.

Materials:

-

Fibril solution

-

TEM grids (e.g., 400-mesh copper grids with formvar/carbon film)

-

Negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) in water)

-

Filter paper

-

Forceps

Protocol:

-

Place a 5-10 µL drop of the fibril solution onto a TEM grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick away the excess liquid using the edge of a piece of filter paper.

-

Wash the grid by placing it on a drop of deionized water for 1 minute, then wick away the excess water.

-

Apply a 5-10 µL drop of the negative stain solution to the grid for 1-2 minutes.

-

Wick away the excess stain.

-

Allow the grid to air dry completely before imaging in a transmission electron microscope.

Atomic Force Microscopy (AFM)

Objective: To obtain high-resolution images and dimensional measurements of this compound fibrils.

Materials:

-

Fibril solution

-

Freshly cleaved mica substrate

-

Deionized water for dilution

-

AFM instrument with appropriate cantilevers for tapping mode

Protocol:

-

Dilute the fibril solution in deionized water to an appropriate concentration for imaging.

-

Deposit a small volume (e.g., 10-20 µL) of the diluted sample onto a freshly cleaved mica surface.

-

Allow the sample to adsorb for 5-10 minutes.

-

Gently rinse the mica surface with deionized water to remove unadsorbed material and salts.

-

Dry the sample under a gentle stream of nitrogen gas.

-

Image the sample using an AFM in tapping mode.

Thioflavin T (ThT) Fluorescence Assay

Objective: To monitor the kinetics of this compound fibril formation.

Materials:

-

This compound peptide solution

-

ThT stock solution (e.g., 1 mM in water, stored in the dark)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Protocol:

-

Prepare a working solution of the peptide in the assay buffer at the desired concentration for aggregation.

-

Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 20 µM.

-

In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in the plate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.

-

Plot the fluorescence intensity versus time to obtain the aggregation curve.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of this compound in its fibrillar state.

Materials:

-

Fibril solution

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

-

CD spectropolarimeter

Protocol:

-

Dilute the fibril suspension to a suitable concentration in an appropriate buffer (ensure the buffer has low absorbance in the far-UV region).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the fibril sample from approximately 190 nm to 250 nm.

-

Subtract the baseline spectrum from the sample spectrum.

-

Analyze the resulting spectrum using deconvolution software to estimate the percentage of β-sheet, α-helix, and random coil structures.

Visualizations

Experimental Workflow for Fibril Characterization

Caption: Workflow for this compound fibril preparation and analysis.

Logical Relationship of Characterization Techniques

References

In-Depth Technical Guide: Discovery and Synthesis of Ac-IHIHIQI-NH2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-IHIHIQI-NH2 is a de novo designed heptapeptide (B1575542) that has garnered interest for its remarkable catalytic activity and its ability to self-assemble into well-ordered fibrillar nanostructures. This document provides a comprehensive technical overview of its discovery, synthesis, and characterization. The peptide was rationally designed to mimic the active sites of metalloenzymes, incorporating histidine residues for metal ion coordination and hydrophobic isoleucine residues to promote self-assembly and substrate interaction. It functions as a supramolecular catalyst, exhibiting significant esterase and laccase-like activity, particularly in the presence of zinc ions. This guide details the solid-phase synthesis protocol for its production, methods for its characterization, and quantitative data on its catalytic efficacy. The logical workflows for its synthesis, analysis, and proposed catalytic mechanism are also visualized.

Discovery and Rationale for Design

The design of this compound is rooted in the principles of de novo peptide design, aiming to create a minimalistic, self-assembling catalytic system that mimics natural enzymes. The discovery was not a random screening event but a deliberate engineering effort based on the following principles:

-

Alternating Hydrophilic-Hydrophobic Residues: The sequence of alternating hydrophobic (Isoleucine, I) and hydrophilic (Histidine, H; Glutamine, Q) residues is a classic design element that drives the self-assembly of peptides into β-sheet structures in aqueous environments. The hydrophobic isoleucine side chains are intended to form a hydrophobic core, while the hydrophilic residues remain exposed to the solvent.

-

Metal-Binding Motifs: The repeated histidine residues are strategically placed to create a metal-coordinating environment, similar to the active sites of many metalloenzymes like carbonic anhydrase or laccase. The imidazole (B134444) side chains of histidine are excellent ligands for transition metal ions, such as Zn²⁺.

-

Supramolecular Catalysis: The design hypothesis posits that the self-assembly of the peptide monomers into a larger, ordered fibrillar structure would create a catalytic microenvironment. This supramolecular assembly is thought to enhance catalytic activity by concentrating reactants and orienting catalytic residues, a concept often referred to as "amyloid catalysis."[1]

The terminal modifications—acetylation (Ac) of the N-terminus and amidation (NH2) of the C-terminus—are standard practices in peptide chemistry to neutralize the terminal charges, thereby increasing the peptide's stability against exopeptidases and promoting more predictable self-assembly driven by the side-chain interactions.

Synthesis and Characterization

This compound is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Peptide Synthesis

Objective: To synthesize the heptapeptide this compound.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Acetylation reagent: Acetic anhydride (B1165640), DIPEA in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ile-OH) to the resin. Pre-activate the amino acid by dissolving it with HBTU and DIPEA in DMF. Add this solution to the resin and allow it to react for 2 hours. Wash the resin with DMF.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln, His, Ile, His, Ile, His). Use Trityl (Trt) side-chain protection for His and Gln.

-

N-terminal Acetylation: After coupling the final amino acid and removing its Fmoc group, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 3 hours.

-

Precipitation and Purification: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder. Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Experimental Protocol: Characterization of Self-Assembly

Objective: To confirm the formation of fibrillar structures by this compound.

Materials:

-

Purified this compound

-

Thioflavin T (ThT)

-

Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Transmission Electron Microscope (TEM) with carbon-coated grids

Procedure:

-

Peptide Aggregation: Dissolve the peptide in the buffer at a desired concentration (e.g., 100 µM). Incubate the solution at 37°C with gentle agitation to induce fibril formation.

-

Thioflavin T Fluorescence Assay: a. At various time points, take aliquots of the peptide solution. b. Dilute the aliquots into a solution of ThT in buffer (e.g., 25 µM ThT). c. Measure the fluorescence emission at ~482 nm with excitation at ~450 nm. An increase in fluorescence intensity is indicative of β-sheet-rich amyloid fibril formation.

-

Transmission Electron Microscopy (TEM): a. Apply a small volume of the aggregated peptide solution onto a carbon-coated TEM grid. b. Allow the sample to adsorb for 1-2 minutes. c. Wick away excess sample and negatively stain the grid with a solution of 2% (w/v) uranyl acetate. d. Allow the grid to dry completely. e. Image the grid using a TEM to visualize the morphology of the self-assembled structures.

Quantitative Data

The catalytic activity of this compound is significantly enhanced by its self-assembly and the presence of Zn²⁺ ions. The peptide exhibits esterase activity, hydrolyzing p-nitrophenyl ester substrates.

| Parameter | Substrate | Conditions | Value | Reference |

| Catalytic Efficiency (kcat/KM) | p-Nitrophenyl Acetate (pNPA) | pH 8.0, in the presence of Zn²⁺ | 62 M⁻¹s⁻¹ | [2] |

| Second-Order Rate Constant | Z-L-Phe-ONp | Actively assembling, with Zn²⁺ | >11x higher than with pNPA | [1] |

| Stereoselectivity | Z-Phe-ONp enantiomers | Actively assembling, with Zn²⁺ | Increased selectivity for the L-enantiomer | [1] |

Note: Z-L-Phe-ONp is N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, a more hydrophobic substrate. This highlights the catalyst's preference for hydrophobic substrates, likely due to favorable interactions with the isoleucine-rich domains of the assembling peptide.[1]

Visualizations

Peptide Synthesis Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Self-Assembly and Catalysis Pathway

Caption: Proposed pathway of self-assembly and subsequent catalytic action.

Characterization Workflow

Caption: Logical workflow for the characterization of synthetic this compound.

References

An In-depth Technical Guide to the Intrinsic Fluorescence of the Ac-IHIHIQI-NH2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 has garnered interest due to its capacity for self-assembly into ordered nanostructures, a property accompanied by intrinsic fluorescence. This phenomenon is noteworthy as the peptide lacks conventional aromatic amino acid residues (Tryptophan, Tyrosine, Phenylalanine) typically responsible for intrinsic fluorescence in proteins and peptides. This guide provides a comprehensive overview of the current understanding of the fluorescence of this compound, detailing its origins, its dependence on environmental factors such as pH, and the experimental protocols necessary for its characterization. The intrinsic fluorescence of this peptide is directly linked to its self-assembly into β-sheet-rich structures, offering a label-free method to monitor this process. The fluorescence intensity is highly correlated with the degree of aggregation, which is, in turn, influenced by the pH of the solution.

Introduction to the Intrinsic Fluorescence of this compound

The peptide this compound is a synthetic heptapeptide that has been shown to self-assemble into fibrillar nanostructures. A key characteristic of these self-assembled structures is their intrinsic fluorescence. Unlike the well-understood fluorescence arising from aromatic amino acids, the luminescence of this compound aggregates is attributed to the formation of extensive hydrogen-bonding networks and the delocalization of electrons within the ordered β-sheet structures. This "aggregation-induced emission" is a feature of various self-assembling peptide and protein systems.

The fluorescence properties of this compound are intimately linked to its structural organization. The peptide's self-assembly is a pH-dependent process, which consequently modulates its fluorescent output. This relationship provides a valuable tool for studying the dynamics of peptide aggregation without the need for extrinsic fluorescent labels, which can sometimes perturb the system under investigation.

Physicochemical Properties and Self-Assembly

The this compound peptide is a fibril-forming heptapeptide that also exhibits catalytic activity, mimicking laccase enzymes. Its self-assembly process is selective for certain substrates. The primary sequence, Ac-Ile-His-Ile-His-Ile-Gln-Ile-NH2, is notable for its alternating hydrophobic (Isoleucine) and hydrophilic/ionizable (Histidine, Glutamine) residues.

The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. Consequently, the protonation state of the histidine residues in this compound is highly sensitive to pH changes in the physiological range. This variation in charge affects the electrostatic interactions between peptide monomers, thereby influencing the morphology and extent of self-assembly. Studies have shown that changes in pH lead to significant alterations in the morphology of the self-assembled structures.[1]

Quantitative Fluorescence Data

Detailed quantitative fluorescence data for the this compound peptide, such as the fluorescence quantum yield and lifetime, are not extensively reported in the peer-reviewed literature. However, the available research indicates a direct correlation between the degree of self-assembly and the fluorescence intensity. The position of the fluorescence emission maximum is reported to be stable across different pH values, which is attributed to the stability of the hydrogen bonding network within the peptide backbone.[1]

To provide a framework for researchers, the following table outlines the key fluorescence parameters that require experimental determination.

| Parameter | Description | Expected Trend with Increased Self-Assembly |

| Excitation Maximum (λex) | The wavelength of light that is most efficiently absorbed to induce fluorescence. | To be determined experimentally. |

| Emission Maximum (λem) | The wavelength of light at which the fluorescence intensity is highest. | Reported to be constant.[1] |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Expected to increase. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Expected to change, potentially increasing. |

Experimental Protocols

The following are detailed methodologies for the characterization of the intrinsic fluorescence of the this compound peptide.

Peptide Sample Preparation

-

Peptide Synthesis and Purification: The this compound peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide must be purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

-

Stock Solution Preparation: A stock solution of the purified peptide should be prepared by dissolving the lyophilized powder in an appropriate solvent, such as sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the stock solution should be accurately determined, for instance, by UV-Vis spectrophotometry if a chromophore is present or by weighing a precise amount of the lyophilized peptide.

-

pH-Dependent Sample Preparation: To investigate the effect of pH, aliquots of the peptide stock solution should be diluted into a series of buffers with varying pH values (e.g., from pH 4 to 10). It is crucial to allow the samples to equilibrate for a defined period to allow for the self-assembly process to reach a steady state before measurements.

Fluorescence Spectroscopy

-

Instrumentation: A calibrated spectrofluorometer equipped with a temperature-controlled cuvette holder is required.

-

Excitation and Emission Spectra:

-

Place the peptide solution in a quartz cuvette.

-

To determine the optimal excitation wavelength, an emission scan is performed at a fixed excitation wavelength (e.g., 350 nm), and then an excitation scan is performed while monitoring the emission at the observed emission maximum.

-

Once the excitation maximum is determined, acquire the emission spectrum by scanning a range of wavelengths (e.g., 380-600 nm) while exciting at the determined excitation maximum.

-

Repeat these measurements for each pH value.

-

-

Fluorescence Quantum Yield Determination (Relative Method):

-

A fluorescent standard with a known quantum yield and with absorption and emission properties in a similar spectral region is required. Given the nature of the peptide's fluorescence, selecting an appropriate standard may be challenging. A standard such as Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54) could be considered, though its spectral overlap may not be perfect.

-

Measure the absorbance of both the peptide solution and the standard solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of both the peptide solution and the standard solution over their respective emission bands.

-

Calculate the quantum yield of the peptide (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (n_sample^2 / n_std^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

TCSPC is the preferred method for measuring fluorescence lifetimes in the nanosecond range.

-

The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.

-

A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential decay model to determine the fluorescence lifetime(s).

-

Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between pH, the self-assembly of the this compound peptide, and its resulting intrinsic fluorescence.

Caption: pH influences the protonation state of histidine residues, which in turn modulates the self-assembly of the peptide into β-sheet structures, leading to the emergence of intrinsic fluorescence.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental characterization of the intrinsic fluorescence of the this compound peptide.

Caption: Workflow for the characterization of the intrinsic fluorescence of this compound, from peptide synthesis to final data analysis.

Conclusion and Future Directions

The intrinsic fluorescence of the this compound peptide presents a fascinating case of aggregation-induced emission in a system devoid of traditional aromatic fluorophores. The pH-dependent nature of its self-assembly and fluorescence makes it a valuable model system for studying the fundamental principles of peptide aggregation. For drug development professionals, understanding these properties is crucial for the design of peptide-based biomaterials and therapeutics where aggregation and environmental sensitivity are key factors.

Future research should focus on obtaining precise quantitative data for the fluorescence quantum yield and lifetime of this peptide under various conditions. Such data will be invaluable for building more accurate models of its self-assembly process and for developing novel applications in areas such as biosensing and materials science. Furthermore, exploring the influence of other environmental factors, such as temperature and ionic strength, on the fluorescence properties would provide a more complete picture of this intriguing peptide system.

References

Ac-IHIHIQI-NH2: A Self-Assembling Heptapeptide with Bio-inspired Catalytic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a synthetic, fibril-forming nanomaterial that has garnered interest for its pH-responsive self-assembly and catalytic capabilities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its chemical properties, self-assembly mechanism, and established bioactive function as a laccase mimic. While the potential for broader bioactivity, including anti-inflammatory and anti-cancer applications, is of significant interest, this review reveals a notable gap in the existing research landscape concerning these areas. This document summarizes the available quantitative data, outlines key experimental protocols, and presents visual representations of its known characteristics to serve as a foundational resource for future investigation and development.

Introduction

Self-assembling peptides are at the forefront of nanomaterial research, offering a bottom-up approach to the creation of functional biomaterials. Their inherent biocompatibility and tunable properties make them attractive candidates for a range of applications, from drug delivery to tissue engineering. The heptapeptide this compound (Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Glutaminyl-Isoleucine-amide) is a notable example within this class. Its sequence, rich in histidine and hydrophobic residues, drives its self-assembly into fibrillar nanostructures. A key characteristic of this compound is its pH-dependent morphology and intrinsic fluorescence, making it a stimuli-responsive material. Furthermore, it has been identified as a fibril-forming heptapeptide with significant catalytic activity, specifically mimicking the function of laccase enzymes.[1] This guide will synthesize the current knowledge on this compound, with a focus on its established properties and a clear delineation of areas requiring further exploration.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C43H71N13O9 | [2] |

| Molecular Weight | 914.11 g/mol | [2] |

| CAS Number | 1582727-85-2 | [2] |

| Purity | >99% (commercially available) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions, pH-dependent |

Self-Assembly and Nanostructure Formation

The self-assembly of this compound is a pH-sensitive process, primarily governed by the protonation state of the histidine residues within its sequence. This results in the formation of distinct nanostructures with varying morphologies.

Mechanism of pH-Dependent Self-Assembly

The imidazole (B134444) side chains of the histidine residues have a pKa of approximately 6.0. At pH values below the pKa, the imidazole groups are protonated and positively charged, leading to electrostatic repulsion between peptide monomers, which can inhibit extensive assembly. As the pH increases above the pKa, the histidine residues become deprotonated and neutral, reducing electrostatic repulsion and allowing for hydrophobic and hydrogen-bonding interactions to dominate, thereby driving self-assembly into ordered fibrillar structures. This pH-responsive behavior is a critical feature for potential applications in environments with varying pH, such as tumor microenvironments or endosomal compartments.

The process of self-assembly can be visualized as a workflow, from peptide synthesis to the formation of mature nanofibrils.

Morphological Characteristics

Studies have shown that the morphology of the resulting self-assembled structures is directly influenced by the pH of the solution. At different pH levels, this compound can form a variety of structures, including flat and twisted fibrils. These morphological changes are accompanied by alterations in the intrinsic fluorescence of the peptide assemblies.

Bioactive Properties: Catalytic Activity

A significant and well-documented bioactive property of this compound is its catalytic activity. It has been shown to function as a laccase mimic, catalyzing oxidation reactions, and also exhibits esterase activity.

Laccase-Mimicking Activity

This compound, in its self-assembled fibrillar state, demonstrates the ability to catalyze the oxidation of substrates in a manner similar to laccase enzymes. This activity is attributed to the coordination of metal ions, such as copper, by the histidine residues within the peptide fibrils, forming a catalytic center.

Esterase Activity

The peptide also exhibits selectivity for hydrophobic p-nitrophenyl (ONp) ester substrates, catalyzing their hydrolysis. This esterase activity is a key feature of its bioactive profile.

Quantitative Data on Catalytic Activity

| Substrate | Condition | Catalytic Efficiency (kcat/KM) | Reference |

| p-nitrophenyl acetate (B1210297) (pNPA) | In the presence of Zn2+ at pH 8 | 62 M-1s-1 |

Experimental Protocol for pNPA Hydrolysis Assay

The esterase activity of this compound can be quantified by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA).

-

Preparation of this compound Assemblies:

-

Dissolve lyophilized this compound in a suitable buffer (e.g., Tris-HCl) to a final concentration of 1 mg/mL.

-

Adjust the pH to 8.0 to induce self-assembly.

-

Incubate the solution at room temperature for 24 hours to allow for fibril formation.

-

-

Kinetic Measurement:

-

Prepare a stock solution of pNPA in a solvent such as acetonitrile.

-

In a 96-well plate, add the pre-assembled this compound fibrils and a solution of ZnCl2.

-

Initiate the reaction by adding the pNPA substrate to the wells.

-

Monitor the increase in absorbance at 405 nm, corresponding to the production of p-nitrophenolate, using a plate reader at regular time intervals.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the kinetic parameters (kcat and KM) by fitting the initial rate data to the Michaelis-Menten equation.

-

Unexplored Bioactive Potential: Anti-inflammatory and Anti-cancer Activity

A thorough review of the current scientific literature reveals a significant lack of research into the anti-inflammatory and anti-cancer properties of this compound. While self-assembling peptides, in general, are being explored for these applications, no specific studies have been published that investigate or demonstrate such activities for this particular heptapeptide.

This absence of data presents a compelling opportunity for future research. The inherent properties of this compound, such as its self-assembly into nanofibers and its catalytic activity, suggest that it could be a candidate for further investigation in these therapeutic areas. For instance, peptide-based nanomaterials can be designed to interact with specific cell surface receptors or to create localized depots for drug delivery, both of which are relevant strategies in cancer therapy and inflammation modulation.

Hypothetical Signaling Pathways for Future Investigation

Should this compound possess anti-inflammatory or anti-cancer properties, it might modulate key signaling pathways. Based on the mechanisms of other bioactive peptides, potential pathways for investigation could include the NF-κB and MAPK signaling cascades, which are central regulators of inflammation and cell proliferation.

Conclusion and Future Directions

This compound is a well-characterized self-assembling heptapeptide with demonstrated catalytic activity as a laccase and esterase mimic. Its pH-responsive self-assembly into distinct nanofibrillar structures makes it an intriguing candidate for the development of smart biomaterials. However, this technical guide highlights a critical gap in the current research: the lack of investigation into its potential anti-inflammatory and anti-cancer properties.

Future research should be directed towards:

-

Screening for Anti-inflammatory Activity: Assessing the ability of this compound to modulate inflammatory responses in vitro (e.g., in macrophage cell lines) and in vivo.

-

Evaluating Anti-cancer Efficacy: Investigating the cytotoxic effects of this compound on various cancer cell lines and exploring its potential to inhibit tumor growth in preclinical models.

-

Elucidating Mechanisms of Action: Should any bioactivity be identified, delineating the underlying molecular mechanisms and signaling pathways involved.

-

Functionalization for Targeted Delivery: Exploring the potential of this compound nanofibers as carriers for targeted drug delivery to inflammatory sites or tumors.

By addressing these unexplored avenues, the scientific community can unlock the full potential of this compound as a versatile and impactful bioactive nanomaterial.

References

Methodological & Application

Application Notes and Protocols for Ac-IHIHIQI-NH2 Fibril Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing and characterizing the fibril formation of the synthetic peptide Ac-IHIHIQI-NH2. This peptide is a model system for studying amyloidogenesis due to its pH-dependent self-assembly into β-sheet-rich structures. The protocols outlined below cover the preparation of the peptide, induction of fibril formation under various conditions, and characterization of the resulting aggregates.

Overview of this compound Fibril Formation

The heptapeptide (B1575542) this compound undergoes self-assembly into amyloid-like fibrils, a process significantly influenced by the solution's pH. The presence of multiple histidine residues (pKa ≈ 6.0) in its sequence makes the peptide's net charge highly sensitive to pH changes. At pH values below the pKa of histidine, the residues are protonated and positively charged, leading to electrostatic repulsion that can inhibit aggregation. As the pH approaches and surpasses the pKa, the histidine residues become neutral, reducing electrostatic repulsion and promoting self-assembly into β-sheet structures, which are the hallmark of amyloid fibrils.

Furthermore, the formation of fibrils can be influenced by the presence of divalent metal ions such as Zn²⁺, which can act as a cofactor, potentially stabilizing the fibrillar structure and influencing its morphology and catalytic activity.[1] The kinetics of fibril formation can be monitored in real-time using a Thioflavin T (ThT) fluorescence assay, and the final fibril morphology can be visualized using Transmission Electron Microscopy (TEM).

Key Experimental Parameters

The successful formation and characterization of this compound fibrils depend on several critical experimental parameters. The following table summarizes the key conditions based on studies of this compound and other amyloidogenic peptides.

| Parameter | Recommended Range/Value | Notes |

| Peptide Concentration | 10 µM - 1 mM | Higher concentrations generally accelerate aggregation. A critical aggregation concentration (CAC) exists, below which fibril formation is significantly slower or absent. |

| pH | 6.0 - 8.0 | Fibril formation is favored as the pH approaches and exceeds the pKa of histidine (~6.0), reducing electrostatic repulsion. |

| Buffer System | Phosphate (B84403) buffer, Tris buffer | The choice of buffer can influence fibril formation. It is crucial to select a buffer that does not interfere with the aggregation process or the subsequent analytical assays. |

| Temperature | 25°C - 37°C | Elevated temperatures can accelerate the kinetics of fibril formation.[2][3] |

| Incubation Time | 24 - 72 hours | The time required for fibril formation can vary depending on the specific conditions. Kinetic monitoring is recommended. |

| Agitation | Quiescent or gentle agitation | Agitation can affect the morphology of the resulting fibrils. Quiescent conditions often lead to longer, more ordered fibrils. |

| Additives (Optional) | 1 mM Zn²⁺ | Divalent cations like zinc can act as cofactors and stabilize fibril structures.[1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolve the Peptide: Weigh the lyophilized this compound peptide and dissolve it in an appropriate solvent to create a stock solution. For initial solubilization, a strong solvent like hexafluoroisopropanol (HFIP) can be used to ensure the peptide is in a monomeric state and to erase any pre-existing aggregate structures. Subsequently, the HFIP can be evaporated, and the peptide film can be redissolved in the desired buffer. Alternatively, for direct dissolution in aqueous buffer, use a buffer at a pH where the peptide is soluble and less prone to aggregation (e.g., pH < 6.0).

-

Determine Concentration: Accurately determine the concentration of the peptide stock solution using UV absorbance at 280 nm (if the sequence contained Trp or Tyr) or by other quantitative methods like amino acid analysis. For this compound, which lacks Trp and Tyr, concentration can be determined by weight or by using a peptide quantification assay.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Fibril Formation

This protocol describes a general method for inducing fibril formation. Researchers should optimize the conditions based on their specific experimental goals.

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, dilute the this compound stock solution to the desired final concentration (e.g., 100 µM) in the chosen buffer (e.g., 50 mM phosphate buffer, pH 7.4). If investigating the effect of Zn²⁺, add the metal salt to the desired final concentration (e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) under either quiescent or gently agitated conditions for a specified period (e.g., 24-72 hours).

-

Monitoring (Optional): To monitor the kinetics of fibril formation, aliquots of the reaction mixture can be taken at different time points and analyzed using the Thioflavin T assay as described below.

Caption: Experimental workflow for this compound fibril formation and analysis.

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the formation of amyloid fibrils in real-time or as an endpoint measurement. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in distilled water.[4] Filter the solution through a 0.22 µm filter and store it in the dark at 4°C.

-

Prepare ThT Working Solution: On the day of the experiment, dilute the ThT stock solution to a final concentration of 10-20 µM in the same buffer used for the fibril formation reaction.

-

Measurement:

-

For endpoint analysis, add a small aliquot of the fibril-containing solution to the ThT working solution in a black 96-well plate.

-

For kinetic analysis, the ThT working solution can be included in the initial reaction mixture, and fluorescence can be read at regular intervals using a plate reader.

-

-

Instrument Settings: Measure the fluorescence intensity with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

-

Data Analysis: An increase in fluorescence intensity over time or compared to a monomeric peptide control is indicative of fibril formation.

Caption: Principle of the Thioflavin T (ThT) assay for amyloid fibril detection.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the formed fibrils.

-

Sample Preparation: Place a 3-5 µL drop of the fibril solution onto a carbon-coated copper grid for 1-2 minutes.

-

Wicking: Carefully remove the excess solution from the edge of the grid using filter paper.

-

Staining: Apply a drop of 2% (w/v) uranyl acetate (B1210297) solution to the grid for 1-2 minutes for negative staining.

-

Final Wicking: Remove the excess staining solution with filter paper.

-

Drying: Allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a diameter of approximately 10 nm.

Data Presentation

The following table provides a template for summarizing quantitative data from fibril formation experiments.

| Condition | Peptide Conc. (µM) | pH | Temp. (°C) | Incubation Time (h) | ThT Fluorescence (a.u.) | Fibril Morphology (from TEM) |

| Control (Monomer) | 100 | 7.4 | 37 | 0 | Baseline | No fibrils |

| Condition 1 | 100 | 7.4 | 37 | 24 | High | Long, unbranched fibrils |

| Condition 2 | 100 | 6.0 | 37 | 24 | Moderate | Shorter fibrils, some amorphous aggregates |

| Condition 3 | 100 | 7.4 (with 1mM Zn²⁺) | 37 | 24 | Very High | Denser network of fibrils |

| Condition 4 | 50 | 7.4 | 37 | 48 | Low | Scant fibrils |

Troubleshooting

-

No Fibril Formation:

-

Increase peptide concentration.

-

Adjust pH to be at or above the pKa of histidine (~6.0).

-

Increase incubation temperature and/or time.

-

Ensure the peptide stock is properly solubilized and free of pre-existing aggregates.

-

-

High Background in ThT Assay:

-

Ensure the ThT solution is fresh and properly filtered.

-

Subtract the fluorescence of a buffer-only control.

-

-

Poor TEM Images:

-

Optimize the concentration of the sample applied to the grid.

-

Adjust staining time.

-

Ensure the grid is completely dry before imaging.

-

By following these protocols and considering the key experimental parameters, researchers can reliably induce and characterize the fibril formation of this compound, providing valuable insights into the mechanisms of amyloid aggregation.

References

- 1. Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated temperatures accelerate the formation of toxic amyloid fibrils of hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated temperatures accelerate the formation of toxic amyloid fibrils of hen egg‐white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioflavin T Assay [protocols.io]

Application Notes and Protocols for the Laboratory Synthesis of Ac-IHIHIQI-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical synthesis of the heptapeptide (B1575542) Ac-IHIHIQI-NH2. This peptide is notable for its self-assembling properties, forming fibril-like structures with catalytic activity, mimicking laccase enzymes.[1][2] The protocols outlined below utilize the well-established solid-phase peptide synthesis (SPPS) methodology, specifically employing the Fmoc/tBu strategy. This approach ensures an efficient and high-purity synthesis suitable for research and drug development applications. Detailed experimental procedures for peptide elongation, N-terminal acetylation, cleavage from the resin, and subsequent purification and characterization are provided.

Introduction

The peptide this compound, with the sequence Ac-Ile-His-Ile-His-Ile-Gln-Ile-NH2, is a synthetic heptapeptide that has garnered interest in the field of bionanotechnology and biocatalysis. Its ability to self-assemble into ordered fibrillar structures gives rise to emergent catalytic properties, particularly in the hydrolysis of ester substrates.[1][2] The synthesis of this and similar peptides is crucial for further investigation into their structure-activity relationships, potential as enzyme mimics, and applications in drug delivery and material science.

The Fmoc/tBu solid-phase peptide synthesis (SPPS) approach is the method of choice for this synthesis. This strategy involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains. This orthogonal protection scheme allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with final deprotection and cleavage from the support achieved in a single step using a strong acid, typically trifluoroacetic acid (TFA).

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Rink Amide MBHA Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard Supplier | For C-terminal amide |

| Fmoc-L-Isoleucine (Fmoc-Ile-OH) | Peptide Synthesis Grade | Standard Supplier | |

| Fmoc-L-Histidine(Trityl) (Fmoc-His(Trt)-OH) | Peptide Synthesis Grade | Standard Supplier | Trt side-chain protection |

| Fmoc-L-Glutamine(Trityl) (Fmoc-Gln(Trt)-OH) | Peptide Synthesis Grade | Standard Supplier | Trt side-chain protection |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |

| Piperidine (B6355638) | Reagent Grade | Standard Supplier | For Fmoc deprotection |

| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | |

| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Peptide Synthesis Grade | Standard Supplier | Coupling agent |

| Acetic Anhydride (B1165640) | ACS Grade | Standard Supplier | For N-terminal acetylation |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For cleavage |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger |

| Deionized Water (ddH2O) | |||

| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | For purification |

| Diethyl Ether | ACS Grade | Standard Supplier | For peptide precipitation |

Experimental Protocols

Resin Swelling and Fmoc Deprotection

-

Place 0.1 mmol of Rink Amide MBHA resin in a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF again (3 times).

Amino Acid Coupling

This cycle is repeated for each amino acid in the sequence (Ile, Gln, Ile, His, Ile, His, Ile).

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH for the first coupling) and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to activate it. Let it stand for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To ensure the reaction has gone to completion, a Kaiser test can be performed on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Proceed with the Fmoc deprotection step as described in section 1 to prepare for the next amino acid coupling.

N-Terminal Acetylation

-

After the final amino acid (Isoleucine) has been coupled and its Fmoc group has been removed, wash the resin with DMF.

-

Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

-

Add the acetylation solution to the resin and agitate for 30 minutes at room temperature.

-

Drain the solution and wash the resin extensively with DMF (5 times) and DCM (5 times).

-

Dry the resin under a vacuum for at least 1 hour.

Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification

-

Reduce the volume of the TFA filtrate by approximately half using a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated TFA solution to a 50 mL centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and confirm the molecular weight using mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

Table 1: Expected Molecular Weight of this compound

| Peptide Sequence | Modifications | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |

| Ile-His-Ile-His-Ile-Gln-Ile | N-terminal Acetyl, C-terminal Amide | C43H71N13O9 | 913.56 | 914.11 |

Table 2: Analytical Data of Purified this compound

| Analysis | Method | Expected Result | Observed Result |

| Purity | RP-HPLC | >95% | [Enter Observed Purity] |

| Identity | Mass Spectrometry (ESI-MS) | [M+H]+ = 914.57 | [Enter Observed m/z] |

Visualizations

Caption: Workflow for the solid-phase synthesis of this compound.

This detailed protocol provides a robust method for the synthesis of this compound, enabling further research into its unique properties and potential applications. Adherence to these procedures should yield a high-purity product suitable for a wide range of scientific investigations.

References

Application Notes and Protocols for Enzyme Mimicry Studies Using Ac-IHIHIQI-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a synthetic peptide that has garnered significant interest in the field of enzyme mimicry. This peptide, rich in histidine residues, self-assembles into fibrillar nanostructures with notable catalytic activity, particularly as a mimic of laccase and esterase enzymes.[1][2] Its ability to form organized supramolecular structures that create catalytically active sites makes it a valuable tool for studying the fundamental principles of enzyme function, developing novel biocatalysts, and screening for potential therapeutic agents.